molecular formula C17H23ClN4OS B2967712 2-(benzylthio)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1185039-39-7

2-(benzylthio)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2967712
CAS RN: 1185039-39-7
M. Wt: 366.91
InChI Key: OGBBMHQHNLUBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H23ClN4OS and its molecular weight is 366.91. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV Activity

The synthesis and evaluation of derivatives similar to the specified compound have been explored for potential anti-HIV activity. For instance, derivatives like 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone have been prepared and assessed for their anti-HIV-1 and anti-HIV-2 activity in MT-4 cells, indicating their potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Antimicrobial and Antifungal Applications

A range of piperazine derivatives, including those bearing imidazole groups similar to the target compound, have been synthesized and investigated for their antibacterial, antifungal, and cytotoxic activities. Preliminary results show that most compounds exhibit moderate to significant in vitro activities, with some demonstrating remarkable antimicrobial efficacy against various strains, highlighting their potential in developing new antimicrobial agents (Gan et al., 2010).

Anti-inflammatory Applications

Novel derivatives have been synthesized and evaluated for their anti-inflammatory activity, demonstrating significant potential in this area. The synthesis of compounds such as 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone and their evaluation using in-vitro and in-vivo models show promising results, suggesting their utility in developing new anti-inflammatory drugs (Ahmed et al., 2017).

Electrochemical Synthesis and Applications

The electrochemical synthesis of arylthiobenzazoles and related compounds, achieved through oxidation processes involving piperazine derivatives, underscores the versatility of electrochemical methods in synthesizing complex molecules. These methods not only facilitate the synthesis of diverse compounds but also offer a green and efficient route for the development of molecules with potential pharmacological activities (Amani & Nematollahi, 2012).

Antitumor and QSAR Analysis

Research into piperazine derivatives, including those with imidazole rings, extends into antitumor activity and quantitative structure–activity relationship (QSAR) analysis. Novel compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with further QSAR studies providing insights into the molecular features contributing to their antitumor efficacy. This research highlights the compound's potential in cancer therapy and the utility of QSAR analysis in drug design (Tomorowicz et al., 2020).

properties

IUPAC Name

2-benzylsulfanyl-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS.ClH/c1-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)14-23-13-15-5-3-2-4-6-15;/h2-8H,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBBMHQHNLUBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)CSCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.